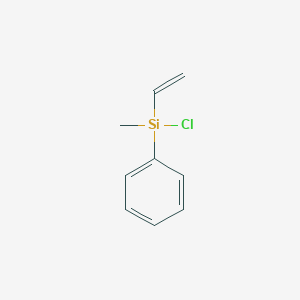

Phenylmethylvinylchlorosilane

Description

The exact mass of the compound Chloro(methyl)(phenyl)(vinyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-ethenyl-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXJAPJSIVGONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884965 | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17306-05-7 | |

| Record name | (Chloroethenylmethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17306-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylmethyl(phenyl)chlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (chloroethenylmethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLMETHYL(PHENYL)CHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57705U007P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylmethylvinylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethylvinylchlorosilane (C₉H₁₁ClSi) is a valuable organosilicon compound characterized by the presence of phenyl, methyl, and vinyl groups attached to a silicon atom, along with a reactive chlorine atom.[1] This unique combination of functional groups makes it a versatile precursor in the synthesis of a wide array of silicon-containing molecules, including silicone polymers with tailored properties such as enhanced thermal stability and chemical resistance.[2] Its applications extend to surface modification, where it can impart hydrophobicity and improve adhesion, and as an intermediate in the production of high-performance adhesives, sealants, and coatings.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying mechanisms, detailed experimental protocols, and key considerations for achieving high purity and yield.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through two well-established methodologies: the Grignard reaction and hydrosilylation. Each pathway offers distinct advantages and challenges, and the choice of method often depends on the availability of starting materials, desired scale, and required purity of the final product. A less common but industrially relevant approach, the direct process, will also be briefly discussed.

Pathway 1: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, this pathway typically involves the reaction of a Grignard reagent with a suitable chlorosilane precursor. Two main variations of this approach are feasible:

-

Reaction of Vinylmagnesium Bromide with Dichloromethylphenylsilane.

-

Reaction of Phenylmagnesium Bromide with Vinylmethyldichlorosilane.

This guide will focus on the first variation, as dichloromethylphenylsilane is a common commercially available starting material.

Mechanism of the Grignard Reaction

The Grignard reaction with chlorosilanes proceeds via a nucleophilic substitution mechanism. The Grignard reagent, in this case, vinylmagnesium bromide (CH₂=CHMgBr), acts as a potent nucleophile, with the vinyl group carrying a partial negative charge. This nucleophile attacks the electrophilic silicon atom of dichloromethylphenylsilane. The reaction is typically conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, which is crucial for stabilizing the Grignard reagent.[3][4]

The reaction in THF is known to be significantly faster than in diethyl ether. The mechanism is complicated by the Schlenk equilibrium, where the Grignard reagent exists as a mixture of diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution. Both RMgX and R₂Mg can act as the nucleophile, and magnesium halides can also play a role as electrophilic catalysts.

The step-wise mechanism can be visualized as follows:

-

Nucleophilic Attack: The vinyl carbanion from the Grignard reagent attacks the silicon atom of dichloromethylphenylsilane.

-

Chloride Displacement: A chloride ion is displaced, forming a new silicon-vinyl bond and magnesium chlorobromide as a byproduct.

Controlling the stoichiometry is critical to favor the monosubstitution product, as the resulting this compound can potentially react with another equivalent of the Grignard reagent to form the divinylsilane. Performing the reaction at low temperatures and using a reverse addition (adding the Grignard reagent to the chlorosilane) can help to minimize this side reaction.[5]

Diagram of the Grignard Reaction Mechanism

Caption: Nucleophilic substitution of a chloride on dichloromethylphenylsilane by vinylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from dichloromethylphenylsilane and vinylmagnesium bromide. Crucially, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the Grignard reagent. [1][3][4]

Materials:

-

Dichloromethylphenylsilane

-

Vinylmagnesium bromide solution (typically 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet is assembled.

-

Charging the Flask: The flask is charged with dichloromethylphenylsilane and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of dichloromethylphenylsilane over a period of 1-2 hours, maintaining the temperature at 0 °C. This reverse addition helps to minimize the formation of the disubstituted product.[5]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[6]

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[7][8] The boiling point of this compound is reported as 79-80 °C at 3-4 mmHg.[2]

| Parameter | Value | Reference |

| Boiling Point | 79-80 °C / 3-4 mmHg | [2] |

| Density | 1.040 g/mL at 20 °C | [2] |

Pathway 2: The Hydrosilylation Approach

Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon triple bond in an alkyne.[4] For the synthesis of this compound, a plausible route is the hydrosilylation of phenylacetylene with dichloromethylsilane (MeSiHCl₂).

Mechanism of Hydrosilylation

The hydrosilylation of alkynes is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.[9] The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the following key steps:[9]

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center (e.g., Pt(0)) to form a metal-hydrido-silyl intermediate.

-

Alkyne Coordination: The alkyne coordinates to the metal complex.

-

Migratory Insertion: The alkyne inserts into either the metal-hydride or the metal-silyl bond. The regioselectivity of this step determines the final product isomer.

-

Reductive Elimination: The resulting vinylsilane product is released from the metal center, regenerating the active catalyst.

The regioselectivity of the hydrosilylation of phenylacetylene can lead to two primary isomers: the α-adduct (gem-isomer) and the β-adduct (vicinal-isomer), which can exist as E or Z stereoisomers. The choice of catalyst and reaction conditions can influence the selectivity towards a particular isomer.[9] For instance, some ruthenium catalysts are known to favor the formation of α-vinylsilanes.

Diagram of the Chalk-Harrod Catalytic Cycle

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation of an alkyne.

Experimental Protocol: Hydrosilylation Synthesis

This protocol outlines the synthesis of this compound via the hydrosilylation of phenylacetylene with dichloromethylsilane.

Materials:

-

Phenylacetylene

-

Dichloromethylsilane

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

-

Charging the Flask: The flask is charged with phenylacetylene and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the solution.

-

Addition of Silane: Dichloromethylsilane is added to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction: The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by GC or NMR.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated and purified by fractional distillation under reduced pressure.

| Parameter | Value |

| Typical Catalyst | Karstedt's Catalyst |

| Reactants | Phenylacetylene, Dichloromethylsilane |

| Product Isomers | α- and β-vinylsilanes |

Alternative Synthetic Pathway: The Direct Process

The "Direct Process," or Müller-Rochow process, is a major industrial method for the synthesis of organochlorosilanes. It involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. While primarily used for the production of methylchlorosilanes, it can be adapted for the synthesis of phenylchlorosilanes by using chlorobenzene as the organic halide. This process typically yields a mixture of products, including diphenyldichlorosilane and phenyltrichlorosilane, which would then require further functionalization to obtain this compound. Due to the high temperatures and specialized equipment required, this method is generally not employed on a laboratory scale but is important for the industrial production of the precursors.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The spectra will show characteristic signals for the phenyl, methyl, and vinyl protons and carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the Si-Cl, C=C (vinyl), and aromatic C-H bonds.

Expected NMR Data:

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Si-CH₃ | 0.5 - 1.0 (s) | -5 - 5 |

| Si-CH=CH₂ | 5.5 - 6.5 (m) | 130 - 140 |

| Si-Ph | 7.2 - 7.8 (m) | 125 - 140 |

Note: These are predicted ranges and actual values may vary. Experimental determination is necessary for accurate characterization. A ¹³C NMR spectrum is available on PubChem for reference.[1]

Safety Considerations

Chlorosilanes, including this compound, are reactive and hazardous compounds. They are corrosive and react readily with moisture, including atmospheric humidity, to release hydrochloric acid (HCl). Therefore, all manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Grignard reagents are also highly reactive and flammable.

Conclusion

The synthesis of this compound can be effectively achieved through both Grignard reaction and hydrosilylation pathways. The Grignard approach, particularly the reaction of vinylmagnesium bromide with dichloromethylphenylsilane, offers a straightforward route, provided that stringent anhydrous conditions are maintained. The hydrosilylation of phenylacetylene with dichloromethylsilane presents an atom-economical alternative, with the regioselectivity being a key consideration dependent on the chosen catalyst. Careful control of reaction conditions and purification by fractional distillation are crucial for obtaining a high-purity product. The choice between these methods will depend on the specific needs of the researcher, including precursor availability, desired scale, and control over isomer formation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87042, Vinylmethyl(phenyl)chlorosilane. Retrieved from [Link].

-

Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment). Retrieved from [Link].

- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.

- Flaningam, O. L., & Halm, R. L. (1983). U.S. Patent No. 4,402,797. Washington, DC: U.S.

- Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.

- Sun, J., et al. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.

- Kedrowski, B. (2018, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.

- Frantz, D. (2019, July 1). Generation and Reaction of a Grignard Reagent [Video]. YouTube.

- Kedrowski, B. (2018, October 26). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.

- Seyferth, D., & Stone, F. G. A. (1963). Di-n-butyldivinyltin. Organic Syntheses, Coll. Vol. 4, p. 297; Vol. 37, p. 33.

- Arkles, B. (1996). Grignard Reagents and Silanes. In Grignard Reagents (pp. 53-73). Marcel Dekker, Inc.

- Adamovich, S. N., et al. (2015). Hydrometallatrane-catalyzed regioselective hydrosilylation of styrene and phenylacetylene. Russian Chemical Bulletin, 64(9), 2163-2166.

- Pielichowski, K., & Pielichowski, J. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2133.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 19.7: Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved from [Link].

- Converso, A., et al. (2004). Nucleophilic Substitution by Grignard Reagents on Sulfur Mustards. Organic Letters, 6(24), 4387-4389.

-

Chemistry LibreTexts. (2021). 12.4.2: Silicon Devices. Retrieved from [Link].

- Szabó, A., et al. (2018). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link].

- Wang, Z., et al. (2021). Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes.

- Byers, J. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(15), 5078-5082.

- Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 74(3), 1415-1417.

- Gerhards, C., et al. (2005). DEVELOPMENT AND ECONOMIC EVALUATION OF A REACTIVE DISTILLATION PROCESS FOR SILANE PRODUCTION. Chemical Engineering & Technology, 28(5), 569-575.

- Seyferth, D. (1957). Di-n-butyldivinyltin. Organic Syntheses, 37, 33.

- Sarkar, N., et al. (2022). Organoaluminum Cation Catalyzed Selective Hydrosilylation of Carbonyls, Alkenes, and Alkynes. Chemistry – An Asian Journal, 17(5), e202101344.

- Hansford, K. A., et al. (2003). One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. Organic Letters, 5(23), 4235-4238.

- Wang, Z., et al. (2021). Oriented external electric fields regulating the hydrosilylation reactions of acetylene and phenylacetylene with phenylsilane. Physical Chemistry Chemical Physics, 23(15), 9205-9213.

- Hong, M. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 150(1), 45-50.

- ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Li, D., et al. (2022). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2022, 1-8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chlorosilane - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. gelest.com [gelest.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]

- 8. gccpo.org [gccpo.org]

- 9. mdpi.com [mdpi.com]

a-silylcarboxylic acids preparation from Phenylmethylvinylchlorosilane

An In-depth Technical Guide for the Synthesis of α-Silylcarboxylic Acids from Phenylmethylvinylchlorosilane

Authored by a Senior Application Scientist

Foreword: The Strategic Value of α-Silylcarboxylic Acids in Modern Synthesis

α-Silylcarboxylic acids are not merely chemical curiosities; they are powerful and versatile intermediates in the landscape of modern organic synthesis and drug development. Their unique bifunctionality, combining the steric and electronic influence of a silicon moiety with the reactive potential of a carboxylic acid, allows for novel molecular architectures. The silicon atom can stabilize adjacent carbanions (the α-silicon effect), act as a bulky directing group, or serve as a masked hydroxyl group through Tamao-Fleming oxidation.[1] Consequently, these building blocks are invaluable for constructing complex molecules with high precision.[2]

This guide provides a comprehensive, field-proven methodology for the preparation of α-silylcarboxylic acids, starting from the commercially available and cost-effective reagent, this compound.[3] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a self-validating protocol designed for reproducibility and success in a research and development setting.

Part 1: Synthetic Strategy—From Vinylsilane to Carboxylic Acid

The primary synthetic challenge lies in the selective transformation of the vinyl group of this compound into a carboxylic acid without disrupting the core silyl structure. A direct, one-step carboxylation of the vinyl group is not synthetically viable. Therefore, a robust, multi-step pathway is required. The most reliable and well-established strategy involves a three-stage process:

-

Silyl Moiety Modification: The highly reactive Si-Cl bond in the starting material must be passivated to prevent unwanted side reactions with the reagents used in subsequent steps.

-

Hydroboration-Oxidation of the Vinyl Group: This classic and highly predictable reaction sequence transforms the vinyl group into a primary alcohol with anti-Markovnikov regioselectivity.[4][5]

-

Oxidation of the Primary Alcohol: The terminal alcohol is then oxidized to the final α-silylcarboxylic acid product.

This sequence is favored for its high yields, exceptional control over regiochemistry, and the use of well-understood, reliable reactions.

Logical Workflow of the Synthesis

The following diagram illustrates the strategic flow from the starting material to the final product.

Caption: Overall synthetic workflow from this compound.

Part 2: The Causality Behind Experimental Choices

A successful synthesis hinges on understanding why specific reagents and conditions are chosen.

Stage 1: Justification for Silyl Moiety Modification

The silicon-chlorine bond is highly electrophilic and susceptible to nucleophilic attack by the hydroboration reagents and the basic peroxide solution used in the subsequent stages. To ensure the reaction proceeds exclusively at the vinyl group, this bond must be replaced with a more robust, non-reactive bond, such as a silicon-carbon bond.

-

Choice of Reagent: A Grignard reagent, such as methylmagnesium bromide (MeMgBr), is an ideal choice. It acts as a potent carbon nucleophile, efficiently displacing the chloride to form a stable Si-C bond. This step effectively "caps" the reactive site on the silicon atom, rendering it inert to the conditions of the next stages.

Stage 2: Dissecting the Hydroboration-Oxidation

This two-step process is the cornerstone of the entire synthesis.[6]

-

Mechanism & Regioselectivity: The reaction is initiated by the addition of borane (BH₃) across the vinyl double bond. Boron, being less electronegative than hydrogen, acts as the electrophile. The addition occurs in a concerted, four-membered transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double bond.[7] Crucially, the boron atom adds to the less sterically hindered terminal carbon, while the hydrogen adds to the more substituted carbon. This is known as anti-Markovnikov addition and is the key to forming a primary alcohol, which can be subsequently oxidized to a carboxylic acid.[4][6]

Caption: Concerted mechanism of the hydroboration step.

-

Oxidation Step: The intermediate trialkylborane is not isolated. It is treated in situ with an alkaline solution of hydrogen peroxide (H₂O₂). A hydroperoxide anion attacks the electron-deficient boron atom. This is followed by a migratory insertion where the alkyl group shifts from the boron to the adjacent oxygen atom, displacing the hydroxide ion. This step occurs with retention of stereochemistry , meaning the newly formed C-O bond has the same spatial orientation as the original C-B bond.[6]

Stage 3: The Final Conversion to a Carboxylic Acid

The choice of oxidant to convert the primary alcohol to a carboxylic acid is critical for achieving a high yield.

-

Choice of Reagent: While several methods exist, the Jones oxidation (CrO₃ in aqueous sulfuric acid and acetone) is a classic, powerful, and cost-effective choice for this transformation. It rapidly and efficiently oxidizes primary alcohols to carboxylic acids.[8] Alternative, milder two-step procedures like a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation can be used if other sensitive functional groups are present, but for this specific substrate, the Jones reagent is highly effective.

Part 3: Validated Experimental Protocols & Data

This section provides a detailed, step-by-step methodology. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Grignard Reaction | MeMgBr (1.1 eq) | THF | 0 to 25 | 2 | >95% |

| 2 | Hydroboration-Oxidation | 1. BH₃·THF (0.4 eq) 2. H₂O₂, NaOH | THF | 0 to 25 | 3 | 85-90% |

| 3 | Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 to 25 | 1 | 80-85% |

Detailed Step-by-Step Methodology

Step 1: Synthesis of Phenyl(dimethyl)vinylsilane

-

Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents: Charge the flask with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~2 M solution). Cool the solution to 0 °C in an ice bath.

-

Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by vacuum distillation.

Step 2: Synthesis of 2-(Phenyl(dimethyl)silyl)ethan-1-ol

-

Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve the phenyl(dimethyl)vinylsilane (1.0 eq) from Step 1 in anhydrous THF. Cool the solution to 0 °C.

-

Hydroboration: Add borane-tetrahydrofuran complex (1.0 M in THF, 0.4 eq, note: 1 mole of BH₃ reacts with 3 moles of alkene) dropwise, keeping the temperature below 5 °C. After addition, allow the mixture to stir at room temperature for 1 hour.

-

Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

-

Workup: Add diethyl ether and separate the layers. Wash the organic layer with saturated aqueous Na₂SO₃ solution to quench excess peroxide, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of 2-(Phenyl(dimethyl)silyl)acetic acid

-

Setup: Dissolve the alcohol from Step 2 (1.0 eq) in acetone in a 500 mL flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.

-

Addition of Oxidant: Prepare Jones reagent separately by dissolving CrO₃ in water and then slowly adding concentrated H₂SO₄. Add the Jones reagent dropwise to the acetone solution of the alcohol. A green precipitate of chromium salts will form. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete and the orange color of Cr(VI) persists, stir the reaction for an additional 30-60 minutes at 0 °C.

-

Workup: Quench the excess oxidant by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether (3x).

-

Purification: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude α-silylcarboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Conclusion

The conversion of this compound to its corresponding α-silylcarboxylic acid is a robust and reliable process when approached with a sound strategic plan. The three-stage sequence of silyl modification, hydroboration-oxidation, and final alcohol oxidation provides a high-yielding and predictable pathway. By understanding the mechanistic underpinnings of each step, researchers can troubleshoot and adapt this methodology to synthesize a wide array of valuable α-silylcarboxylic acid building blocks, empowering innovation in drug discovery and complex molecule synthesis.

References

-

Landais, Y. The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles. Science of Synthesis, Thieme.[1]

-

Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Tetrahedron, 67(6), 1135–1141.[9][10]

-

Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003). A New Method for the Oxidation of the Carbon-Silicon Bond. Organic Letters, 8, 4571-4573.[11]

-

Brown, H. C. (1979). Nobel Lecture: Organoboranes - a new class of reagents for organic synthesis. NobelPrize.org.[4]

-

Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Ben-Gurion University Research Portal.[10]

-

Martin, S. E. S., & Watson, D. A. (2013). A silyl-Heck reaction allows the preparation of vinyl silyl ethers and disiloxanes. Journal of the American Chemical Society, 135, 13330-13333.[11]

-

Wikipedia. (2023). Hydroboration–oxidation reaction.[4]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.[6]

-

L.S.College, Muzaffarpur. (2020). Hydroboration–oxidation reaction.[5]

-

LibreTexts. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration.[7]

-

ChemicalBook. (n.d.). This compound(17306-05-7).[3]

-

Master Organic Chemistry. (n.d.). Reaction Guide: Reactions of Carboxylic Acids.[8]

-

American Chemical Society. (2025). Silacycles: Synthesis and applications in medicinal chemistry. ACS Fall 2025.[2]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 3. This compound CAS#: 17306-05-7 [m.chemicalbook.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sci-Hub. Synthesis of α-silylcarboxylic acids / Tetrahedron, 2011 [sci-hub.se]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. Vinylsilane synthesis [organic-chemistry.org]

The Pivotal Role of Phenylmethylvinylchlorosilane in Advanced Photosensitive Thermosets: A Technical Guide

For Immediate Release

A deep dive into the synthesis, mechanisms, and applications of phenylmethylvinylchlorosilane in next-generation photopolymers, offering researchers and drug development professionals a comprehensive guide to leveraging its unique properties.

In the rapidly evolving landscape of advanced materials, photosensitive thermosets stand out for their critical role in microelectronics, additive manufacturing, and advanced medical devices. The precise control over polymerization and the resulting material properties are paramount. This technical guide elucidates the multifaceted role of a key, yet often overlooked, monomer: this compound. By integrating this reactive silane into photosensitive thermoset formulations, researchers can unlock significant enhancements in thermal stability, mechanical robustness, and adhesion to inorganic substrates.

This document serves as a detailed exploration for scientists and professionals in drug development, providing both foundational knowledge and actionable protocols for the incorporation of this compound into novel photosensitive thermoset systems.

The Core Contributor: Understanding this compound

This compound is a trifunctional organosilane characterized by the presence of a photosensitive vinyl group, a thermally stable phenyl group, a hydrolyzable chloro group, and a methyl group. This unique combination of functionalities allows it to act as a versatile building block and crosslinking agent in the formulation of high-performance photosensitive thermosets.

Key Molecular Features:

-

Vinyl Group (-CH=CH₂): This unsaturated bond is the primary site for photo-initiated polymerization. Upon exposure to UV light in the presence of a photoinitiator, the vinyl group readily participates in free-radical or cationic polymerization, leading to the formation of a crosslinked polymer network.

-

Phenyl Group (-C₆H₅): The bulky and rigid nature of the phenyl group imparts significant thermal stability and enhances the mechanical strength of the cured thermoset. It also influences the refractive index of the final material, a critical parameter in optical applications.

-

Chloro Group (-Cl): The chloro group is a reactive site that can undergo hydrolysis to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass or silicon wafers) or with other silanol groups to form stable siloxane (Si-O-Si) bonds. This functionality is key to its role as an adhesion promoter.

-

Methyl Group (-CH₃): The methyl group contributes to the organophilic nature of the molecule, improving its compatibility with organic resin matrices.

Mechanism of Action in Photopolymerization

The incorporation of this compound into a photosensitive resin formulation, typically composed of acrylate or epoxy-based oligomers and monomers, along with a suitable photoinitiator, initiates a cascade of reactions upon UV irradiation.

Photo-Initiated Crosslinking

The primary reaction involves the photopolymerization of the vinyl group. The process can be generalized as follows:

-

Initiation: A photoinitiator absorbs UV radiation and generates reactive species (free radicals or cations).

-

Propagation: The reactive species attacks the vinyl group of this compound and other vinyl-functional monomers in the formulation, initiating a chain reaction that forms a crosslinked polymer network.

The phenyl and methyl groups remain as pendant groups on the polysiloxane backbone, contributing to the final properties of the thermoset.

Caption: Photo-initiated crosslinking mechanism.

Interfacial Coupling and Adhesion Promotion

The chlorosilane moiety is instrumental in enhancing the adhesion of the photosensitive thermoset to inorganic substrates. This is a critical requirement in microelectronics and composite materials. Silane coupling agents are known to form durable bonds between organic and inorganic materials.

The mechanism proceeds in two steps:

-

Hydrolysis: The chloro group on the silicon atom reacts with ambient moisture or surface hydroxyl groups to form a silanol group (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silicon dioxide) to form stable, covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a durable siloxane network at the interface.

Caption: Interfacial coupling mechanism.

Formulation and Experimental Protocols

The successful incorporation of this compound into a photosensitive thermoset formulation requires careful consideration of the other components and curing conditions.

Materials and Reagents

| Component | Example | Purpose | Typical Concentration (wt%) |

| Oligomer | Bisphenol A epoxy diacrylate | Provides the primary polymer backbone and properties. | 40 - 70 |

| Reactive Diluent | Tripropyleneglycol diacrylate (TPGDA) | Reduces viscosity and increases crosslink density. | 20 - 40 |

| Photosensitive Silane | This compound | Crosslinker and adhesion promoter. | 5 - 15 |

| Photoinitiator | 2-Hydroxy-2-methylpropiophenone | Initiates polymerization upon UV exposure. | 1 - 5 |

| Solvent (optional) | Propylene glycol monomethyl ether acetate (PGMEA) | Adjusts viscosity for spin coating. | As needed |

Step-by-Step Formulation Protocol

-

Preparation of the Resin Mixture: In a light-protected vessel, combine the epoxy acrylate oligomer and the reactive diluent. Mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.

-

Incorporation of this compound: Slowly add the this compound to the resin mixture while stirring continuously. The addition should be done in a well-ventilated fume hood due to the release of HCl upon potential hydrolysis with ambient moisture.

-

Addition of Photoinitiator: Once the silane is fully dispersed, add the photoinitiator to the mixture. Continue stirring in the dark until the photoinitiator is completely dissolved.

-

Degassing (Optional but Recommended): To remove any dissolved air bubbles that could lead to defects in the cured film, degas the formulation using a vacuum chamber or by gentle centrifugation.

-

Application and Curing: Apply the formulated resin onto a substrate using a suitable technique (e.g., spin coating, doctor blading). Expose the coated substrate to a UV light source with an appropriate wavelength and intensity to initiate curing. The curing time will depend on the film thickness and the reactivity of the formulation.

-

Post-Cure Bake (Optional): A post-cure bake at an elevated temperature (e.g., 120-150 °C) can be performed to enhance the crosslinking density and ensure complete solvent removal.

Characterization of this compound-Modified Thermosets

A comprehensive evaluation of the cured thermoset is essential to understand the impact of this compound on its properties.

| Property | Analytical Technique | Expected Outcome with PMVCS |

| Curing Kinetics | Real-Time FTIR Spectroscopy | Monitor the disappearance of the vinyl peak (~1600 cm⁻¹) to determine the rate and degree of conversion. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset of decomposition temperature and higher char yield due to the presence of phenyl and siloxane groups. |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | An increase in Tg, indicating a more rigid and crosslinked network. |

| Mechanical Properties | Nanoindentation or Tensile Testing | Improved hardness, modulus, and tensile strength. |

| Adhesion | Tape Test (ASTM D3359) or Stud Pull Test | Enhanced adhesion to inorganic substrates. |

| Optical Properties | UV-Vis Spectroscopy, Refractometry | High optical transparency in the visible region and a tunable refractive index. |

Conclusion and Future Outlook

This compound is a highly effective multifunctional additive for advanced photosensitive thermosets. Its ability to participate in photopolymerization through its vinyl group while simultaneously promoting adhesion via its chlorosilane functionality makes it a valuable tool for formulators seeking to enhance the performance of their materials. The incorporation of the phenyl group further contributes to improved thermal and mechanical properties.

Future research in this area will likely focus on the synthesis of novel photosensitive silanes with tailored functionalities to meet the ever-increasing demands of high-tech applications. The development of new photoinitiator systems that are more efficient in activating the vinylsilane polymerization will also be a key area of investigation. As the fields of microfabrication, flexible electronics, and advanced composites continue to grow, the role of specialized monomers like this compound will become increasingly critical in enabling the next generation of high-performance materials.

References

No direct references for the specific synthesis and characterization of photosensitive thermosets using this compound were found in the provided search results. The information presented is a synthesis of general principles of photopolymerization, silane coupling agent chemistry, and the known properties of the functional groups present in this compound, drawn from the broader context of the search results.

Understanding Phenylmethylvinylchlorosilane: A Triumvirate of Functionality

An In-Depth Technical Guide to Phenylmethylvinylchlorosilane as a Silane Coupling Agent

For the accomplished researcher, scientist, or drug development professional, the interface between organic and inorganic materials is a domain of critical importance. Optimizing the adhesion and compatibility at this interface is paramount for the performance of advanced composites, drug delivery systems, and surface-modified materials. This compound emerges as a specialized silane coupling agent, offering a unique combination of functionalities to bridge this divide. This guide provides a comprehensive exploration of its core chemistry, mechanisms of action, and practical application, grounded in established scientific principles.

This compound (C₉H₁₁ClSi) is a trifunctional organosilane, a distinction that underpins its utility. Its structure comprises a central silicon atom bonded to three distinct functional groups, each with a specific role in the coupling process:

-

The Chloro Group (-Cl): This is the primary reactive site for bonding to inorganic substrates. As a hydrolyzable group, it readily reacts with surface hydroxyl groups (-OH) present on materials like silica, glass, and metal oxides.

-

The Vinyl Group (-CH=CH₂): This non-hydrolyzable organic group provides a reactive site for polymerization. It can participate in free-radical reactions, making it compatible with polymer matrices such as polyethylene, and elastomers like EPDM or silicone rubber.

-

The Phenyl (-C₆H₅) and Methyl (-CH₃) Groups: These organic moieties contribute to the agent's thermal stability and hydrophobicity. The bulky phenyl group, in particular, can influence the steric interactions at the interface, affecting the final properties of the composite material.

This unique combination allows this compound to form a durable, covalent bridge between inorganic fillers or surfaces and an organic polymer matrix, enhancing adhesion, mechanical strength, and overall composite performance.

The Coupling Mechanism: A Two-Stage Interfacial Reaction

The efficacy of this compound as a coupling agent is rooted in a two-step chemical process: hydrolysis and condensation. This process creates a robust link between the inorganic substrate and the organic polymer.

Stage 1: Hydrolysis and Silanol Formation

The process begins when the chlorosilane is exposed to moisture. The chloro group is highly susceptible to hydrolysis, reacting with water to form a silanol (Si-OH) and releasing hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid and is the foundational step for surface interaction.

Reaction: C₆H₅(CH₃)(CH₂=CH)Si-Cl + H₂O → C₆H₅(CH₃)(CH₂=CH)Si-OH + HCl

Stage 2: Condensation and Covalent Bond Formation

Following hydrolysis, the newly formed silanol groups can undergo two critical condensation reactions:

-

Inter-Silane Condensation: Silanols can react with each other to form a polysiloxane network (Si-O-Si) near the substrate surface. This oligomeric layer provides a structured, multi-point attachment interface.

-

Surface Condensation: The silanol groups react with the hydroxyl groups (-OH) present on the surface of the inorganic substrate (e.g., silica, glass). This reaction forms a strong, covalent Si-O-Substrate bond and releases water.

This sequence of reactions results in a durable, chemically bonded silane layer on the inorganic surface, with the vinyl groups oriented away from the substrate, ready to react with the polymer matrix.

Diagram: Interfacial Coupling Mechanism of this compound

Caption: Reaction pathway of this compound from hydrolysis to surface bonding.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This section provides a detailed methodology for the surface treatment of silica nanoparticles with this compound, a common application for enhancing filler-polymer interaction in composites.

Materials and Reagents:

-

Silica Nanoparticles (e.g., 20-30 nm average diameter)

-

This compound (≥95% purity)

-

Toluene (Anhydrous)

-

Triethylamine (TEA)

-

Methanol

-

Deionized Water

Step-by-Step Procedure:

-

Drying of Substrate: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove physisorbed water and ensure the availability of surface hydroxyl groups.

-

Preparation of Silane Solution: In a nitrogen-purged reaction flask, prepare a 2% (w/v) solution of this compound in anhydrous toluene.

-

Dispersion of Nanoparticles: Add the dried silica nanoparticles to the toluene solution. The typical loading is 5 g of silica per 100 mL of solution. Disperse the particles using an ultrasonic bath for 30 minutes to break up agglomerates.

-

Initiation of Reaction: Add a stoichiometric amount of triethylamine to the suspension. TEA acts as an HCl scavenger, driving the condensation reaction between the silane and the silica surface.

-

Reaction Conditions: Heat the mixture to 80°C and maintain it under constant mechanical stirring in a nitrogen atmosphere for 6 hours.

-

Washing and Purification: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to separate the surface-modified nanoparticles. Wash the collected particles sequentially with toluene (twice), methanol (once), and deionized water (once) to remove unreacted silane and byproducts.

-

Final Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 80°C for 12 hours.

Characterization and Validation:

The success of the surface modification can be validated through various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of untreated and treated silica. The appearance of new peaks corresponding to the phenyl (approx. 1428 cm⁻¹) and vinyl (approx. 1598 cm⁻¹) groups confirms the presence of the silane on the surface.

-

Thermogravimetric Analysis (TGA): TGA can quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss at temperatures corresponding to the decomposition of the organic moieties.

Diagram: Experimental Workflow for Surface Modification

Caption: Step-by-step workflow for the surface functionalization of silica nanoparticles.

Performance Data and Applications

The incorporation of this compound-treated fillers into polymer composites leads to measurable improvements in material properties.

| Property | Untreated Filler Composite | This compound-Treated Filler Composite | Rationale for Improvement |

| Tensile Strength | Lower | Significantly Increased | Enhanced interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the filler. |

| Elongation at Break | Higher | Lower | The formation of a rigid interface restricts polymer chain mobility at the filler surface. |

| Thermal Stability | Moderate | Increased | The presence of the phenyl group enhances the thermal resistance of the composite. |

| Water Absorption | Higher | Lower | The hydrophobic organic layer created by the silane reduces the composite's affinity for moisture. |

Key Applications Include:

-

Adhesion Promoter: It is used to improve the adhesion of sealants, coatings, and adhesives to glass and metal substrates.

-

Crosslinking Agent: The vinyl functionality allows it to act as a crosslinker in the curing of silicone rubbers and other polymers.

-

Surface Modifier: It is employed to render surfaces hydrophobic or to prepare them for subsequent grafting of other molecules.

Conclusion

This compound stands as a versatile and effective tool for scientists and engineers working at the interface of organic and inorganic materials. Its trifunctional nature allows for the creation of a stable, covalent bridge that significantly enhances the performance and durability of composite materials. A thorough understanding of its reaction mechanism and the meticulous application of surface treatment protocols are essential to fully harness its potential in the development of next-generation materials.

An In-Depth Technical Guide to the Basic Chemical Properties of Phenylmethylvinylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical properties of Phenylmethylvinylchlorosilane (C₉H₁₁ClSi), a versatile organosilicon compound. With its unique combination of phenyl, methyl, vinyl, and chloro functional groups attached to a central silicon atom, this molecule serves as a valuable building block in a variety of chemical syntheses, particularly in polymer chemistry and materials science. This document will delve into its synthesis, key reactions, and spectroscopic characterization, offering insights into the causality behind experimental choices and providing detailed methodologies for its handling and transformation.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a silicon atom bonded to four different substituents: a phenyl group, a methyl group, a vinyl group, and a chlorine atom. This structure imparts a unique combination of reactivity and stability.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClSi | [1] |

| Molecular Weight | 182.72 g/mol | [1] |

| CAS Number | 17306-05-7 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 79 °C at 3 mmHg | [3] |

| Density | 1.040 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.520 | [3] |

| Flash Point | 72 °C | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and versatile method for the laboratory-scale synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the selective introduction of the vinyl group onto a silicon precursor.[5][6] The logical choice of starting material is dichloromethylphenylsilane, which allows for the substitution of one chlorine atom with the vinyl group.

Causality Behind Experimental Choices

-

Grignard Reagent: Vinylmagnesium bromide is the Grignard reagent of choice due to its commercial availability and high reactivity. Its preparation from vinyl bromide and magnesium in an ethereal solvent is a standard and well-established procedure.[7]

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial.[5] These solvents are aprotic, preventing the premature quenching of the highly basic Grignard reagent, and they also solvate the magnesium center, stabilizing the Grignar reagent.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the Grignard addition and to minimize side reactions.

-

Work-up: An aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) is used to quench any remaining Grignard reagent and to protonate the resulting magnesium alkoxide salts, facilitating their removal from the organic phase.

-

Purification: Fractional distillation under reduced pressure is the preferred method for purifying the final product, as chlorosilanes can be sensitive to high temperatures.[8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation of Vinylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.

-

Slowly add a solution of vinyl bromide (1.0 equivalent) in anhydrous THF from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux during the addition.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.

-

-

Grignard Reaction:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of dichloromethylphenylsilane (1.0 equivalent) in anhydrous THF.

-

Add the dichloromethylphenylsilane solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain this compound as a clear liquid.

-

Key Chemical Reactions

The reactivity of this compound is dominated by the labile silicon-chlorine bond and the polymerizable vinyl group.

Hydrolysis

The Si-Cl bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[4] This reaction produces phenylmethylvinylsilanol and hydrochloric acid. The silanol is often an intermediate that can undergo self-condensation to form siloxanes.

Reaction Mechanism: The hydrolysis proceeds via a nucleophilic substitution at the silicon center. The reaction is often autocatalytic due to the formation of HCl.[9]

Caption: Mechanism of this compound hydrolysis and subsequent condensation.

Experimental Protocol for Hydrolysis:

-

Dissolve this compound in a water-miscible solvent like acetone or THF.

-

Slowly add a stoichiometric amount of water, optionally with a base like pyridine or triethylamine to neutralize the generated HCl.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure to obtain the crude silanol or siloxane.

Polymerization

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polysiloxanes with pendant phenyl and methyl groups. These polymers exhibit interesting properties, such as thermal stability and unique refractive indices. The polymerization can be initiated by various methods, including free-radical and cationic ring-opening polymerization of the corresponding cyclosiloxanes.[10][11]

Cationic Ring-Opening Polymerization (CROP) of the Corresponding Cyclotetrasiloxane (D₄ᱽ):

-

Synthesis of the Cyclotetrasiloxane (D₄ᱽ): The cyclic tetramer can be prepared by the controlled hydrolysis and condensation of this compound.

-

Polymerization:

-

The purified D₄ᱽ is subjected to a cationic initiator, such as a strong protic acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid.[10]

-

The reaction is typically carried out in a dry, inert atmosphere.

-

The polymerization proceeds via the opening of the cyclosiloxane ring and the formation of a linear polymer chain.

-

The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.

-

Caption: Workflow for the synthesis of Poly(phenylmethylvinylsiloxane).

Spectroscopic Characterization and Data Interpretation

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the protons of the phenyl, methyl, and vinyl groups.[12][13][14]

-

Phenyl protons: A multiplet in the aromatic region (typically ~7.2-7.6 ppm).

-

Vinyl protons: A complex multiplet characteristic of an AMX spin system, usually in the range of ~5.7-6.2 ppm.

-

Methyl protons: A sharp singlet in the upfield region (typically ~0.5-1.0 ppm), shifted by the silicon atom.

-

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon environment.[15][16]

-

Phenyl carbons: Several signals in the aromatic region (~128-138 ppm).

-

Vinyl carbons: Two signals in the olefinic region (~130-140 ppm).

-

Methyl carbon: A single peak in the upfield aliphatic region (~0-5 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands for the various functional groups present in the molecule.[17][18]

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | C-H stretch (aromatic and vinyl) |

| ~2960 | C-H stretch (methyl) |

| ~1600, 1480, 1430 | C=C stretch (aromatic ring) |

| ~1595 | C=C stretch (vinyl) |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1120 | Si-Phenyl |

| ~800 | Si-Cl stretch |

| ~730, 700 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of about one-third of the M⁺ peak.[19]

Expected Fragmentation Pattern:

-

Loss of a methyl group (-15 amu): [M - CH₃]⁺

-

Loss of a vinyl group (-27 amu): [M - C₂H₃]⁺

-

Loss of a chlorine atom (-35/37 amu): [M - Cl]⁺

-

Loss of a phenyl group (-77 amu): [M - C₆H₅]⁺

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

This compound is a valuable and reactive organosilicon monomer with a rich chemistry. Its synthesis via the Grignard reaction is a robust and adaptable method. The high reactivity of the Si-Cl bond allows for facile hydrolysis to silanols and subsequent condensation to siloxanes, while the vinyl group provides a handle for polymerization. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.

-

Vinylmethyl(phenyl)chlorosilane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Vinyl Phenyl Methyl Chlorosilane | 17306-05-7. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Chloro-methyl-phenyl-vinylsilane | 17306-05-7. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

-

Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest. Retrieved January 12, 2026, from [Link]

-

Cationic Ring-Opening Polymerization of Cyclosiloxanes Initiated by Electron-Deficient Organosilicon Reagents. (1996). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Jarek, R. L. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits Deter d with FT-ICR Mass Spectrometry. OSTI.GOV. Retrieved January 12, 2026, from [Link]

-

Polymerization of Cyclosiloxanes. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Preparation of vinylmagnesium bromide. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest. Retrieved January 12, 2026, from [Link]

- Method for the preparation of grignard compounds in hydrocarbon solution. (n.d.). Google Patents.

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. (2024). PubMed. Retrieved January 12, 2026, from [Link]

-

A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Kinetically controlled siloxane ring-opening polymerization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]

-

C6H5SIH3;PHENYLSILANE - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest. Retrieved January 12, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 12, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 12, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

The FTIR data of pure organosilane (green) and the spectrums of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). PubMed. Retrieved January 12, 2026, from [Link]

-

Enhanced sensitivity in the analysis of trace organochlorine compounds by negative-ion mass spectrometry with ammonia as reagent. (n.d.). CID-CSIC. Retrieved January 12, 2026, from [Link]

-

1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Simultaneous analysis of polychlorinated biphenyls and organochlorine pesticides in water by headspace solid-phase microextraction with gas chromatography–tandem mass spectrometry. (2007). Sci-Hub. Retrieved January 12, 2026, from [Link]

-

Chloro pattern in Mass Spectrometry. (2023). YouTube. Retrieved January 12, 2026, from [Link]

-

How To Determine The Number of Signals In a H NMR Spectrum. (2018). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. Chlorosilane - Wikipedia [en.wikipedia.org]

- 2. (440f) Distillation Process for the Purification of Trichlorosilane | AIChE [proceedings.aiche.org]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. gccpo.org [gccpo.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gelest.com [gelest.com]

- 11. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. compoundchem.com [compoundchem.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. gelest.com [gelest.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

The Analytical Detective: A Guide to the Spectral Characterization of Phenylmethylvinylchlorosilane

Abstract

Phenylmethylvinylchlorosilane, a reactive organosilicon compound, presents a unique analytical challenge due to its inherent instability and susceptibility to hydrolysis. A comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and mechanistic studies in various chemical applications. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra, this guide leverages predictive methodologies, supported by empirical data from analogous structures, to offer a robust framework for the spectral interpretation of this key synthetic intermediate. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural elucidation of reactive organosilane compounds.

Introduction: The Enigmatic Nature of this compound

This compound [(C₆H₅)(CH₃)(CH₂=CH)SiCl] is a versatile bifunctional molecule containing phenyl, methyl, vinyl, and chloro substituents attached to a central silicon atom. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of silicon-containing polymers, cross-linking agents, and surface modification reagents. However, the presence of the highly reactive Si-Cl bond renders the compound extremely sensitive to moisture, readily undergoing hydrolysis to form silanols and subsequently siloxanes. This reactivity profile necessitates careful handling and robust analytical techniques for its characterization.

This guide provides a detailed, predictive analysis of the key spectral features of this compound, offering a virtual roadmap for its identification and characterization. By understanding the expected spectral signatures, researchers can more effectively confirm the synthesis of the desired product, monitor its purity, and gain insights into its subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds.[1][2] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the constituent atoms. Due to the unavailability of experimental spectra, the following predictions are based on established empirical rules and data from structurally similar compounds.[3]

Experimental Protocol: NMR Sample Preparation for a Reactive Chlorosilane

Given the hydrolytic instability of this compound, meticulous sample preparation is crucial for obtaining meaningful NMR data.

Step-by-Step Methodology:

-

Solvent Selection: Anhydrous, aprotic deuterated solvents are mandatory. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices. The solvent must be thoroughly dried over molecular sieves prior to use.

-

Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

-

Sample Transfer: The this compound sample should be transferred to a pre-dried NMR tube via a syringe or cannula.

-

Solvent Addition: The dried deuterated solvent is then added to the NMR tube, and the tube is sealed with a tight-fitting cap and wrapped with Parafilm®.

-

Analysis: The sample should be analyzed promptly to minimize the risk of degradation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the phenyl, vinyl, and methyl protons. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, as well as the anisotropic effects of the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet | 5H |

| Vinyl (-CH=CH₂) | 5.8 - 6.2 | Multiplet (ABC system) | 3H |

| Methyl (CH₃) | 0.5 - 0.8 | Singlet | 3H |

Causality Behind the Predictions:

-

Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (7.2 - 7.6 ppm). The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the silyl substituent.

-

Vinyl Protons: The three vinyl protons will form a complex splitting pattern, often referred to as an ABC spin system, in the range of 5.8 - 6.2 ppm. This complexity arises from the distinct geminal, cis, and trans coupling constants between them.

-

Methyl Protons: The methyl protons attached to the silicon atom are expected to appear as a sharp singlet at a significantly upfield region (0.5 - 0.8 ppm). The electropositive nature of silicon leads to increased shielding of these protons. The presence of the electronegative chlorine atom will cause a slight downfield shift compared to a simple methylsilane.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) - ipso | 130 - 135 |

| Phenyl (C₆H₅) - ortho, meta, para | 128 - 134 |

| Vinyl (-C H=CH₂) | 135 - 140 |

| Vinyl (-CH=C H₂) | 132 - 137 |

| Methyl (CH₃) | -2 to 2 |

Causality Behind the Predictions:

-

Phenyl Carbons: The aromatic carbons will resonate in the typical range of 128-135 ppm. The ipso-carbon (the carbon directly attached to the silicon) will likely be at the lower end of this range and may be broader and of lower intensity.

-

Vinyl Carbons: The two carbons of the vinyl group will have distinct chemical shifts in the alkene region (132-140 ppm), reflecting their different electronic environments.

-

Methyl Carbon: Similar to the protons, the methyl carbon will be significantly shielded and appear at a very upfield chemical shift, potentially even below 0 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups